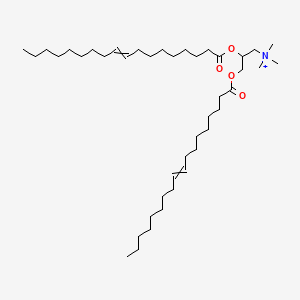
2,3-Di(octadec-9-enoyloxy)propyl-trimethylazanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Di(octadec-9-enoyloxy)propyl-trimethylazanium typically involves the esterification of glycerol with oleic acid, followed by the quaternization of the resulting diester with trimethylamine. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to maintain consistency and quality. The final product is usually purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2,3-Di(octadec-9-enoyloxy)propyl-trimethylazanium undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the double bonds of the oleic acid moieties.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The trimethylammonium group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions
Major Products Formed
Oxidation: Products include epoxides and diols.
Reduction: Saturated fatty acid derivatives.
Substitution: Various substituted ammonium compounds
Scientific Research Applications
2,3-Di(octadec-9-enoyloxy)propyl-trimethylazanium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Facilitates the delivery of DNA, RNA, and other nucleic acids into cells.
Medicine: Employed in gene therapy for the treatment of genetic disorders.
Industry: Utilized in the formulation of liposomes for drug delivery systems
Mechanism of Action
The primary mechanism by which 2,3-Di(octadec-9-enoyloxy)propyl-trimethylazanium exerts its effects is through the formation of liposomes. These liposomes can encapsulate nucleic acids and facilitate their entry into cells by fusing with the cell membrane. The compound targets cellular pathways involved in endocytosis and membrane fusion, ensuring efficient delivery of genetic material .
Comparison with Similar Compounds
Similar Compounds
1,2-Dioleoyl-3-trimethylammonium-propane (chloride salt): Another cationic lipid with similar transfection capabilities.
1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine: Used in combination with cationic lipids to enhance transfection efficiency
Uniqueness
2,3-Di(octadec-9-enoyloxy)propyl-trimethylazanium stands out due to its high transfection efficiency and stability. Its unique structure allows for the formation of stable liposomes that can effectively deliver nucleic acids into a variety of cell types .
Properties
Molecular Formula |
C42H80NO4+ |
|---|---|
Molecular Weight |
663.1 g/mol |
IUPAC Name |
2,3-di(octadec-9-enoyloxy)propyl-trimethylazanium |
InChI |
InChI=1S/C42H80NO4/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-41(44)46-39-40(38-43(3,4)5)47-42(45)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h20-23,40H,6-19,24-39H2,1-5H3/q+1 |
InChI Key |
KWVJHCQQUFDPLU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(C[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-chlorophenyl)-4-{2-[(2E)-3-(furan-2-yl)prop-2-enoyl]hydrazinyl}-4-oxobutanamide](/img/structure/B14799744.png)
![ethyl (E)-2-cyano-3-[2-(dimethylcarbamoyl)-4-nitroanilino]prop-2-enoate](/img/structure/B14799746.png)
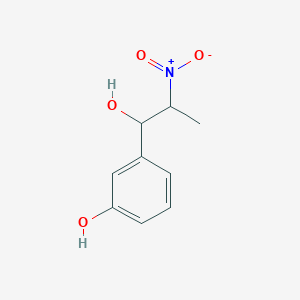
![N-[(E)-(3-nitrophenyl)methylidene]-4-(piperidin-1-ylsulfonyl)aniline](/img/structure/B14799761.png)
![tert-butyl (1R,13R)-8-oxo-11-azatetracyclo[8.4.0.01,13.02,7]tetradeca-2,4,6,9-tetraene-11-carboxylate](/img/structure/B14799769.png)
![Tert-butyl (2R)-4,4-difluoro-2-[(methylamino)methyl]pyrrolidine-1-carboxylate](/img/structure/B14799776.png)
![2-((1-Ethylpiperidin-4-yl)amino)-7H-naphtho[1,2,3-de]quinolin-7-one](/img/structure/B14799777.png)
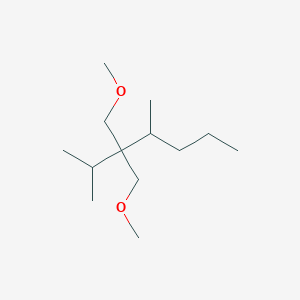
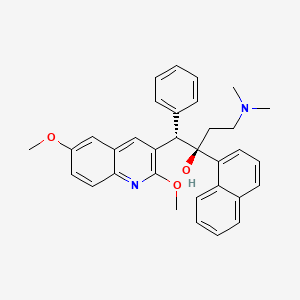
![3-imidazo[1,2-a]pyridin-7-yl-2-methyl-6-oxo-3H-pyridine-5-carbonitrile](/img/structure/B14799802.png)
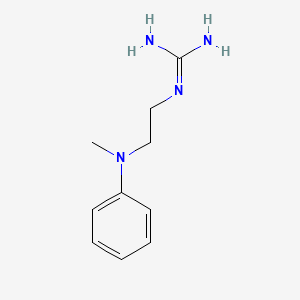
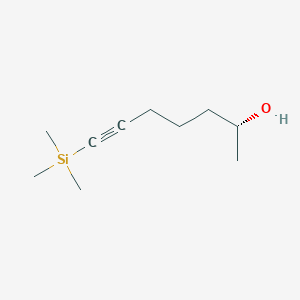
![methyl (7S)-7-acetyloxy-5-hydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate](/img/structure/B14799817.png)
![1,3,8-Triazaspiro[4.5]decane-2,4-dione, 8-methyl-3-(2-propynyl)-](/img/structure/B14799822.png)
